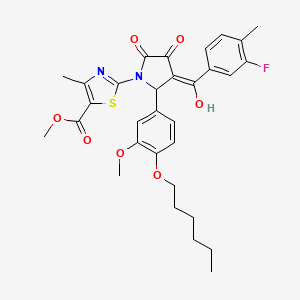

Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-2-(4-(hexyloxy)-3-methoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-2-(4-(hexyloxy)-3-methoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a useful research compound. Its molecular formula is C31H33FN2O7S and its molecular weight is 596.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-2-(4-(hexyloxy)-3-methoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound with potential biological activities due to its intricate structure, which includes a thiazole ring and multiple aromatic systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C28H34FNO5S with a molecular weight of approximately 610.74 g/mol. The structure comprises several functional groups that may contribute to its biological activity:

| Functional Group | Description |

|---|---|

| Thiazole | Known for various biological activities including antimicrobial and anticancer effects. |

| Fluoro-substituted Benzoyl | Enhances lipophilicity and may improve receptor binding affinity. |

| Hexyloxy group | Increases solubility in organic solvents, potentially influencing pharmacokinetics. |

| Hydroxy groups | Can participate in hydrogen bonding, affecting interactions with biological targets. |

Antitumor Activity

Research indicates that compounds with similar structural features exhibit significant antitumor properties. For instance, derivatives of thiazole have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Preliminary studies on the target compound suggest it may interact with enzymes involved in tumor metabolism, although specific data on its antitumor activity remain limited.

Antimicrobial Properties

Compounds containing thiazole rings are recognized for their antimicrobial activity. The target compound's structure suggests potential interactions with bacterial cell membranes or metabolic pathways, leading to inhibition of growth. Comparative studies with known antimicrobial agents could elucidate its effectiveness against specific pathogens.

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. Initial studies indicate that it could bind to active sites of enzymes involved in metabolic regulation or signal transduction pathways. For example, thiazole derivatives have been identified as inhibitors of α-glucosidase, which plays a crucial role in glucose metabolism.

Case Studies and Research Findings

- Anticancer Studies : A study evaluating the effects of thiazole derivatives on various cancer cell lines found that certain modifications enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells. The target compound's unique structure may provide synergistic effects not observed in simpler analogs.

- Antimicrobial Evaluation : In vitro tests involving structurally similar compounds demonstrated significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. Further exploration is warranted to assess the target compound's spectrum of activity.

- Enzyme Interaction : Molecular docking studies have been conducted to predict binding affinities of the target compound to key enzymes involved in metabolic pathways. These simulations suggest strong interactions that could lead to effective inhibition.

Properties

CAS No. |

618072-66-5 |

|---|---|

Molecular Formula |

C31H33FN2O7S |

Molecular Weight |

596.7 g/mol |

IUPAC Name |

methyl 2-[(3E)-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-2-(4-hexoxy-3-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C31H33FN2O7S/c1-6-7-8-9-14-41-22-13-12-19(16-23(22)39-4)25-24(26(35)20-11-10-17(2)21(32)15-20)27(36)29(37)34(25)31-33-18(3)28(42-31)30(38)40-5/h10-13,15-16,25,35H,6-9,14H2,1-5H3/b26-24+ |

InChI Key |

FSHULGVPUOZBBH-SHHOIMCASA-N |

Isomeric SMILES |

CCCCCCOC1=C(C=C(C=C1)C2/C(=C(/C3=CC(=C(C=C3)C)F)\O)/C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OC)C)OC |

Canonical SMILES |

CCCCCCOC1=C(C=C(C=C1)C2C(=C(C3=CC(=C(C=C3)C)F)O)C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OC)C)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.